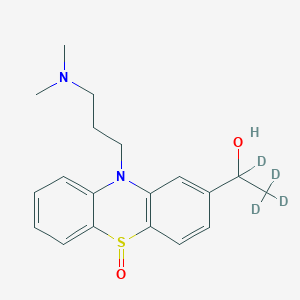
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide is a deuterium-labeled derivative of 2-(1-Hydroxyethyl) Promazine Sulfoxide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for precise tracing and quantitation during drug development processes .
準備方法
The synthesis of 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide involves the deuteration of 2-(1-Hydroxyethyl) Promazine SulfoxideThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling . Industrial production methods for this compound are not widely documented, but they likely follow similar principles of deuterium incorporation.
化学反応の分析
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfone derivatives, while reduction may produce the corresponding sulfide .
科学的研究の応用
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide has several scientific research applications:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of drugs.
Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes.
作用機序
The mechanism of action of 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide involves its role as a tracer in pharmacokinetic studies. The deuterium atoms in the molecule allow for precise tracking and quantitation, providing valuable information on the absorption, distribution, metabolism, and excretion of drugs. The molecular targets and pathways involved in these studies are primarily related to the metabolic processes of the drugs being investigated .
類似化合物との比較
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
2-(1-Hydroxyethyl) Promazine Sulfoxide: The non-deuterated version of the compound, used in similar research applications but without the benefits of deuterium labeling.
Acepromazine Sulfoxide: Another sulfoxide derivative used in pharmacokinetic studies, but with different structural and functional properties.
The uniqueness of this compound lies in its ability to provide more accurate and precise data in pharmacokinetic studies due to the presence of deuterium atoms .
特性
分子式 |
C19H24N2O2S |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
InChIキー |
PMRKLUFRQDNKCL-CZEVESCESA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O |
正規SMILES |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















